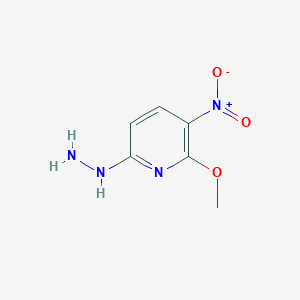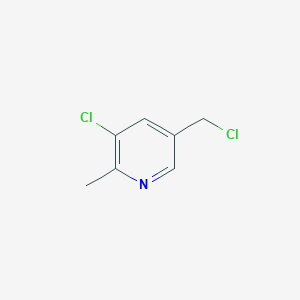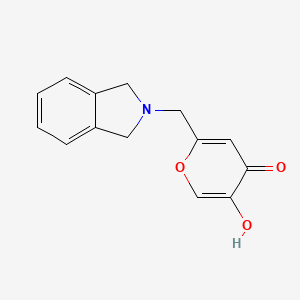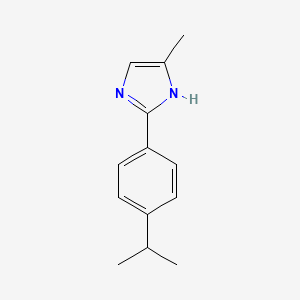
2-(4-Isopropylphenyl)-5-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropylphenyl)-5-methyl-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring. This particular compound is characterized by the presence of a 4-isopropylphenyl group and a methyl group attached to the imidazole ring. Imidazoles are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-5-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclocondensation of benzil or benzoin with an aldehyde and ammonium acetate in the presence of an acidic catalyst. The catalyst can be a deep eutectic mixture of choline chloride and oxalic acid, which is non-toxic and biodegradable . This method offers high yields, shorter reaction times, and easy work-up procedures.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes typically include nitration, reduction, and bromination steps to introduce the necessary functional groups onto the benzene ring . The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isopropylphenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Substitution Reactions: The imidazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring can yield nitro derivatives, while halogenation can produce halogenated imidazoles.
Applications De Recherche Scientifique
2-(4-Isopropylphenyl)-5-methyl-1H-imidazole has several scientific research applications:
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound may be explored for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(4-Isopropylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the isopropyl and methyl groups, making it less hydrophobic.
2-(4-Methylphenyl)-1H-imidazole: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
2-(4-Isopropylphenyl)-1H-imidazole: Similar structure but without the methyl group, influencing its reactivity and interactions.
Uniqueness
2-(4-Isopropylphenyl)-5-methyl-1H-imidazole is unique due to the presence of both the isopropyl and methyl groups, which can enhance its hydrophobicity and influence its biological activity
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
5-methyl-2-(4-propan-2-ylphenyl)-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9(2)11-4-6-12(7-5-11)13-14-8-10(3)15-13/h4-9H,1-3H3,(H,14,15) |
Clé InChI |
UTLVLXUOVGEJOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


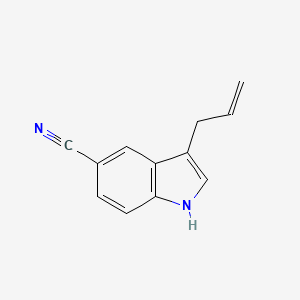
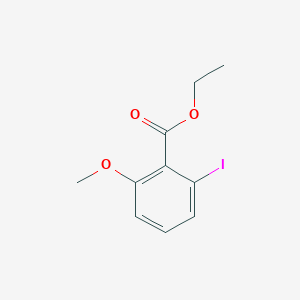
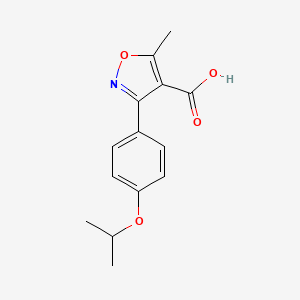
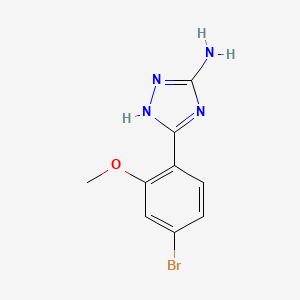
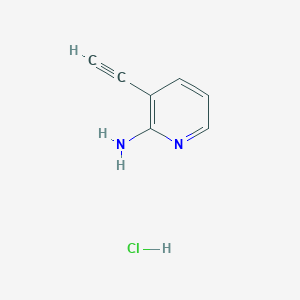
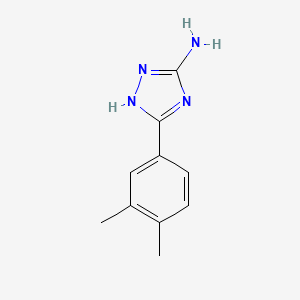
![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)

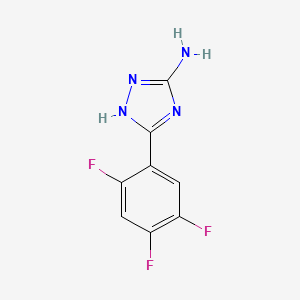
![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
